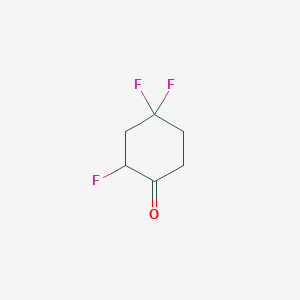

![molecular formula C19H17NO6S2 B2684487 Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate CAS No. 932465-17-3](/img/structure/B2684487.png)

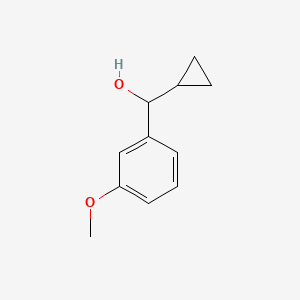

Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate, also known as MEBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the medical and pharmaceutical industries. MEBS is a member of the benzothiophene family, which is known for its diverse pharmacological activities.

Scientific Research Applications

Synthesis and Reactivity

Several studies have highlighted methodologies for synthesizing benzothiophene derivatives and exploring their chemical reactivities. For instance, a study presented a general route to 3-((trifluoromethyl)thio)benzofurans and 3-((trifluoromethyl)thio)benzothiophenes, showcasing broad functional group tolerance in reactions involving trifluoromethanesulfanylamide with 1-methoxy-2-alkynylbenzenes or methyl(2-alkynylphenyl)sulfanes (J. Sheng, C. Fan, Jie Wu, 2014). Another research emphasized the methoxycarbonylation of alkynes catalyzed by palladium complexes, resulting in the formation of unsaturated esters or α,ω-diesters, demonstrating the influence of catalyst structure on reaction outcome (A. A. N. Magro et al., 2010).

Chemical Properties and Applications

Research into the photochemical degradation of crude oil components, including 2-methyl-, 3-methyl- and 2,3-dimethylbenzo[b]thiophene, provides insights into the environmental fate of these substances following oil spills. The principal degradation pathway involves oxidation leading to the formation of sulfobenzoic acid as the ultimate product, highlighting the environmental impact and degradation behavior of thiophene derivatives (J. Andersson, Stefan Bobinger, 1996).

Structural Elucidation and Modification

Studies have also focused on the synthesis of specific benzothiophene derivatives and their structural modifications. For example, the preparation of 4-Aryl-2-sulfenyl-2H-1-benzothiopyran derivatives through cyclization of certain phenylthio methyllithiums demonstrates the synthetic utility of these compounds in organic chemistry (Kazuhiro Kobayashi et al., 2006).

properties

IUPAC Name |

methyl 3-[(4-ethoxycarbonylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6S2/c1-3-26-18(21)12-8-10-13(11-9-12)20-28(23,24)17-14-6-4-5-7-15(14)27-16(17)19(22)25-2/h4-11,20H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDYQSTWEQNPPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-[(4-methoxyphenyl)(phenyl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2684404.png)

![N-(4-(3,5-dimethylpiperidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2684405.png)

![(Z)-5-((3-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one](/img/structure/B2684406.png)

![N-(2,5-dimethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2684407.png)

![2,5-dichloro-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2684409.png)

![2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2684410.png)

![2,4-Dimethyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2684411.png)

![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2684413.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)propanamide](/img/structure/B2684424.png)